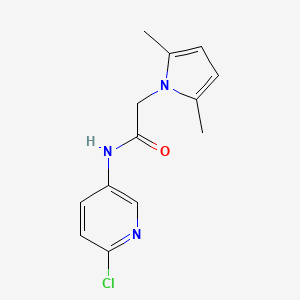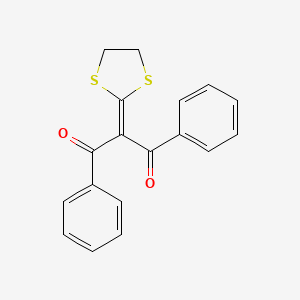![molecular formula C10H13NO5S B13369231 {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13369231.png)
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is an organic compound with a complex structure that includes a phenoxy group, a methylsulfonyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the phenoxy ring.
科学的研究の応用
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and dyestuffs.
作用機序
The mechanism of action of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness
{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H13NO5S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO5S/c1-11(17(2,14)15)8-3-5-9(6-4-8)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
InChIキー |
GEROGELLBHBABZ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)

![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)

![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B13369185.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)
![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)

![3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369205.png)
![2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13369208.png)
